2-(4,4-dimethylcyclohexyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.78 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an ethane-1-sulfonyl chloride moiety.
Preparation Methods
The synthesis of 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonyl chloride typically involves the reaction of 4,4-dimethylcyclohexanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which is then purified to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like LiAlH4, and oxidizing agents such as hydrogen peroxide (H2O2) . The major products formed from these reactions depend on the type of nucleophile or reagent used .
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the type of nucleophile or reagent used .
Comparison with Similar Compounds
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride (BsCl): Contains a benzene ring instead of a cyclohexyl ring.
p-Toluenesulfonyl chloride (TsCl): Features a toluene ring with a para-methyl group.
The uniqueness of this compound lies in its cyclohexyl ring substituted with two methyl groups, which imparts distinct steric and electronic properties compared to other sulfonyl chlorides .
Properties
CAS No. |
1507845-05-7 |
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Molecular Formula |
C10H19ClO2S |
Molecular Weight |
238.8 |
Purity |
95 |
Origin of Product |
United States |
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